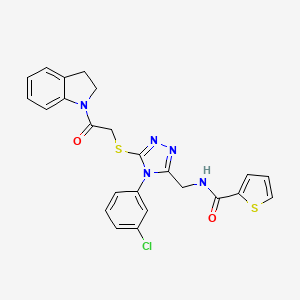
2-(3,4-dimethoxyphenyl)-N-(5-(3-fluorophenyl)-1,3,4-oxadiazol-2-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(3,4-dimethoxyphenyl)-N-(5-(3-fluorophenyl)-1,3,4-oxadiazol-2-yl)acetamide is a useful research compound. Its molecular formula is C18H16FN3O4 and its molecular weight is 357.341. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Antimicrobial Activity
One of the significant applications of compounds similar to 2-(3,4-dimethoxyphenyl)-N-(5-(3-fluorophenyl)-1,3,4-oxadiazol-2-yl)acetamide is in the synthesis of antimicrobial agents. A study by Gul et al. (2017) focused on the synthesis of 2,5-disubstituted 1,3,4-oxadiazole compounds, which show considerable antimicrobial activity. These compounds were tested against various microbial species, demonstrating potent activity against selected microbes, indicating their potential for further biological screening and application in antimicrobial therapies (Gul et al., 2017).
Enhancement of Antimicrobial Properties
Another study by Parikh and Joshi (2014) involved the synthesis of 2-mercapto-5-phenyl-1,3,4-oxadiazole derivatives. These compounds, when condensed with phenyl acetamide derivatives possessing a fluorine atom, showed enhanced antimicrobial properties. The introduction of fluorine atoms significantly improved the antibacterial and antifungal potency of these synthesized compounds, demonstrating the importance of structural modifications in developing more effective antimicrobial agents (Parikh & Joshi, 2014).
Antipsychotic Potential
Research on 1,3-dialkyl-4-(iminoarylmethyl)-1H-pyrazol-5-ols revealed compounds with an antipsychotic-like profile in behavioral animal tests. These compounds, designed as possible isosteric replacements for amino and ketone groups, showed reduced spontaneous locomotion in mice without causing ataxia and did not bind to D2 dopamine receptors, suggesting a novel mechanism of action for antipsychotic therapies. This highlights the therapeutic potential of structurally similar compounds in psychiatric medicine (Wise et al., 1987).
Radiosynthesis for Imaging
Dollé et al. (2008) reported on the radiosynthesis of [18F]PBR111, a selective radioligand for imaging the translocator protein (18 kDa) with PET. This compound, part of the 2-phenylpyrazolo[1,5-a]pyrimidineacetamides series, showcases the utility of such molecules in medical imaging, particularly for conditions affecting the brain. The process involved a simple one-step synthesis, indicating the feasibility of producing radioligands for clinical and research applications (Dollé et al., 2008).
Enzyme Inhibition
A series of 5-substituted-1,3,4-oxadiazole-2yl-N-(2-methoxy-5-chlorophenyl)-2-sulfanyl acetamide was synthesized and showed significant activity against acetylcholinesterase (AChE), an enzyme target for Alzheimer's disease treatment. This research underscores the potential of these compounds in developing new therapies for neurodegenerative diseases (Rehman et al., 2013).
Properties
IUPAC Name |
2-(3,4-dimethoxyphenyl)-N-[5-(3-fluorophenyl)-1,3,4-oxadiazol-2-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16FN3O4/c1-24-14-7-6-11(8-15(14)25-2)9-16(23)20-18-22-21-17(26-18)12-4-3-5-13(19)10-12/h3-8,10H,9H2,1-2H3,(H,20,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNXQPHURVWWJFI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CC(=O)NC2=NN=C(O2)C3=CC(=CC=C3)F)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16FN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
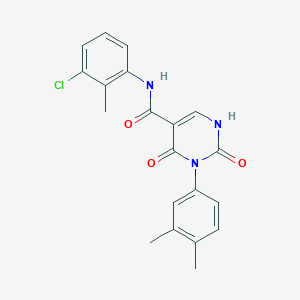

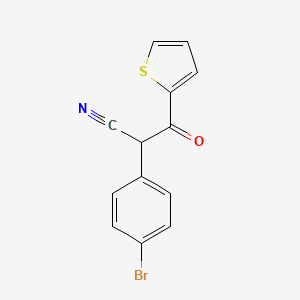
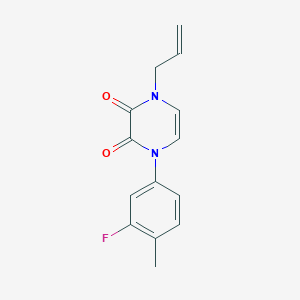
![N-cycloheptyl-3-tosylthieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2749451.png)
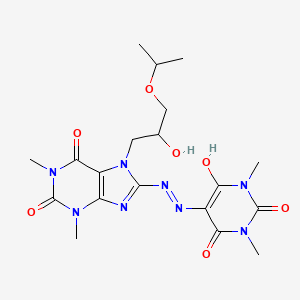
![N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B2749455.png)
![(1R,5S)-8-((3-chloro-4-methoxyphenyl)sulfonyl)-8-azabicyclo[3.2.1]oct-2-ene](/img/structure/B2749457.png)
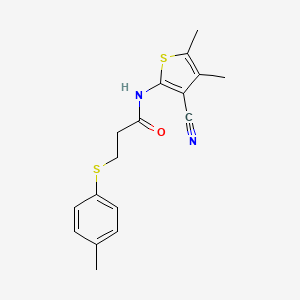

![4-methoxy-3-methyl-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2749462.png)
![2-Methyl-4-[[1-(pyridin-4-ylmethyl)piperidin-4-yl]methoxy]pyridine](/img/structure/B2749463.png)
![N-{2-[4-(dimethylamino)phenyl]-2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl}-4-ethoxybenzamide](/img/structure/B2749464.png)
